molecular formula C16H12ClNO4S B2814317 methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-71-6

methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2814317
CAS No.: 1291861-71-6
M. Wt: 349.79
InChI Key: IFROLOMGZSCDQQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H12ClNO4S and its molecular weight is 349.79. The purity is usually 95%.
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Biological Activity

Methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound belonging to the class of benzothiazine derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Understanding the biological activity of this compound can provide insights into its therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H11ClNO4SC_{16}H_{11}ClNO_4S, with a molecular weight of approximately 367.78 g/mol. The compound features a benzothiazine core structure that contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC16H11ClNO4SC_{16}H_{11}ClNO_4S
Molecular Weight367.78 g/mol
CAS Number1358469-27-8
Structural FeaturesBenzothiazine core

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain thiazine derivatives could inhibit the growth of Aspergillus niger and Aspergillus fumigatus , suggesting potential applications in antifungal therapies .

Anticancer Activity

The anticancer potential of benzothiazine derivatives has been explored in various studies. These compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation. For example, a compound structurally related to methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Benzothiazine derivatives have also been investigated for their anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. The anti-inflammatory activity of related compounds suggests that methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate may also possess similar effects .

Neuroprotective Effects

Emerging research has indicated that benzothiazine derivatives may offer neuroprotective benefits. They are being studied for their potential role in treating neurodegenerative diseases such as Alzheimer’s disease. The ability of these compounds to inhibit neuroinflammation and promote neuronal survival is particularly promising .

The biological activity of methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate is believed to involve interactions with specific biological targets within cells. The compound may modulate various biochemical pathways due to its structural features that allow it to bind effectively to target proteins or nucleic acids .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of benzothiazine derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial activity of various thiazine derivatives against common pathogens, demonstrating significant inhibitory effects at low concentrations .
  • Cancer Cell Line Testing : Research involving multiple cancer cell lines showed that benzothiazine derivatives could induce apoptosis more effectively than traditional chemotherapeutics .
  • Inflammation Models : In vitro models assessing inflammatory responses revealed that these compounds could significantly reduce cytokine levels in macrophages stimulated with lipopolysaccharides .

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-(4-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : It inhibits the progression of the cell cycle by targeting specific kinases like cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens:

  • Bacterial Efficacy : Effective against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, likely through disruption of bacterial cell wall synthesis.
  • Fungal Activity : Demonstrated antifungal effects against species like Aspergillus niger and Aspergillus fumigatus, inhibiting mycelial growth at low concentrations.

Anti-inflammatory Effects

This compound has been investigated for its potential to reduce inflammation markers. This activity may be beneficial for conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. It may inhibit acetylcholinesterase activity, thereby enhancing cholinergic transmission.

Case Studies

Several studies have documented the effectiveness of this compound:

Study on Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. The results indicated a dose-dependent response with IC50 values suggesting potent activity against breast and lung cancer cells.

Study on Antimicrobial Efficacy

In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa at concentrations as low as 5 μg/mL. The mechanism was attributed to interference with bacterial cell wall synthesis.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4S/c1-22-16(19)15-10-18(12-8-6-11(17)7-9-12)13-4-2-3-5-14(13)23(15,20)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFROLOMGZSCDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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